Matricin

Catalog No.
S588222
CAS No.
29041-35-8
M.F
C17H22O5
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Matricin

CAS Number

29041-35-8

Product Name

Matricin

IUPAC Name

(9-hydroxy-3,6,9-trimethyl-2-oxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl) acetate

Molecular Formula

C17H22O5

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C17H22O5/c1-8-7-12(21-10(3)18)13-9(2)16(19)22-15(13)14-11(8)5-6-17(14,4)20/h5-6,9,12-15,20H,7H2,1-4H3

InChI Key

SYTRJRUSWMMZLV-UHFFFAOYSA-N

SMILES

CC1C2C(CC(=C3C=CC(C3C2OC1=O)(C)O)C)OC(=O)C

Synonyms

matricin, matricine

Canonical SMILES

CC1C2C(CC(=C3C=CC(C3C2OC1=O)(C)O)C)OC(=O)C

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](CC(=C3C=C[C@@]([C@@H]3[C@H]2OC1=O)(C)O)C)OC(=O)C

The exact mass of the compound Matricin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Polycyclic Sesquiterpenes - Sesquiterpenes, Eudesmane - Sesquiterpenes, Guaiane - Supplementary Records. It belongs to the ontological category of sesquiterpene lactone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Matricin is a colorless sesquiterpene lactone and the primary proazulene precursor found in Matricaria chamomilla. Unlike highly stable synthetic analogs, matricin is inherently thermolabile and requires strict cold-chain handling and specialized extraction techniques, such as supercritical carbon dioxide processing, to prevent premature degradation [1]. In procurement and material selection, pure matricin is prioritized over crude chamomile essential oils because standard steam distillation entirely degrades matricin into chamazulene [2]. Consequently, researchers targeting the intact lactone ring for prodrug development or specific NF-κB pathway modulation must procure cold-processed, high-purity matricin rather than generic botanical extracts.

A common procurement error is substituting matricin with its downstream degradation product, chamazulene, or utilizing steam-distilled chamomile oil as a crude proxy. This substitution fundamentally fails because the thermal decarboxylation that produces chamazulene destroys the lactone structure responsible for matricin's unique prodrug pharmacokinetics and superior anti-inflammatory efficacy[1]. While chamazulene acts primarily as a generic antioxidant, intact matricin functions as a natural prodrug that converts to a selective COX-2 inhibitor (chamazulene carboxylic acid) in gastric environments[1]. Furthermore, direct head-to-head assays demonstrate that matricin profoundly inhibits endothelial adhesion molecules, whereas equivalent concentrations of chamazulene exhibit zero activity [2].

Endothelial Anti-Inflammatory Potency (ICAM-1 Inhibition)

In comparative in vitro assays using LPS-stimulated human microvascular endothelial cells (HMEC-1), matricin significantly outperforms its generic substitute. At 75 µM, matricin reduced the expression of the inflammatory adhesion molecule ICAM-1 to 20.4 ± 1.8% of the control. In stark contrast, an equivalent concentration of chamazulene showed no inhibitory activity [1].

Evidence DimensionICAM-1 expression in LPS-stimulated HMEC-1 cells
Target Compound Data20.4 ± 1.8% of control (at 75 µM matricin)
Comparator Or BaselineNo activity / 100% of control (at 75 µM chamazulene)
Quantified Difference>79% reduction in ICAM-1 expression exclusively achieved by matricin
ConditionsLPS-stimulated HMEC-1 cells, 75 µM concentration

Buyers developing targeted anti-inflammatory formulations or NF-κB inhibitors must procure pure matricin, as the commercially abundant chamazulene is biologically inactive in this critical pathway.

Prodrug Conversion and Gastric Stability

Matricin functions as a highly specific natural prodrug, a property entirely absent in chamazulene. When exposed to artificial gastric fluid at 37 °C for 30 minutes, matricin undergoes rapid hydrolysis, with 50% converting directly into chamazulene carboxylic acid—a potent, natural profen and COX-2 inhibitor. Conversely, matricin remains completely stable in artificial intestinal fluid for over 60 minutes [1].

Evidence DimensionConversion to chamazulene carboxylic acid (active profen)
Target Compound Data50% conversion yield in 30 min (in gastric fluid)
Comparator Or Baseline0% conversion / intact stability (in intestinal fluid)
Quantified DifferenceHighly selective, pH-dependent prodrug activation specific to gastric conditions
ConditionsArtificial gastric fluid vs. artificial intestinal fluid at 37 °C

This selective gastric activation makes matricin an ideal candidate for oral prodrug development, justifying its procurement over pre-degraded analogs that lack this pharmacokinetic profile.

Thermal Stability and Storage Requirements

The processability of matricin is heavily constrained by its thermal lability, dictating strict procurement and handling protocols. Stability studies demonstrate that matricin maintains near 100% integrity when stored at -30 °C. However, at +5 °C, recovery drops to 80-90%, and at room temperature (+30 °C), matricin undergoes 100% decomposition within 3 to 4 months [1].

Evidence DimensionCompound recovery/stability over time
Target Compound Data~100% recovery at -30 °C
Comparator Or Baseline0% recovery (complete decomposition) at +30 °C within 3-4 months
Quantified DifferenceAbsolute requirement for sub-zero storage to prevent complete loss of the active lactone
ConditionsLong-term storage across varying temperature gradients (-30 °C to +30 °C)

Procurement teams must ensure vendors utilize cold-chain logistics and supercritical CO2 extraction, as ambient storage or steam distillation yields a degraded, matricin-free product.

Oral Prodrug and COX-2 Inhibitor Development

Because matricin selectively hydrolyzes into the COX-2 inhibitor chamazulene carboxylic acid in gastric environments while remaining stable in intestinal fluid, it is an optimal precursor for oral anti-inflammatory drug design. Formulators must use pure matricin to leverage this specific pharmacokinetic pathway, which cannot be accessed using chamazulene [1].

Endothelial Inflammation and NF-κB Pathway Assays

In cellular models investigating vascular inflammation, matricin serves as a potent inhibitor of ICAM-1 expression and NF-κB signaling. Researchers must select matricin over chamazulene or crude chamomile extracts to ensure active suppression of these pathways in LPS- or TNF-α-stimulated endothelial cells[2].

Cold-Processed Botanical and Cosmetic Formulations

For advanced dermatological or cosmetic applications requiring the superior soothing properties of the intact proazulene, formulators must integrate matricin extracted via supercritical carbon dioxide. Because matricin degrades entirely at room temperature over a few months, these formulations require strict temperature-controlled manufacturing processes [3].

Physical Description

Solid

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

306.14672380 g/mol

Monoisotopic Mass

306.14672380 g/mol

Heavy Atom Count

22

Melting Point

158 - 160 °C

UNII

O034C3549S

Other CAS

29041-35-8

Wikipedia

Matricin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

Dates

Last modified: 02-18-2024

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